Methyl 6-(tert-butyl)picolinate

Physical organic chemistry Steric parameter Quantitative structure-activity relationship

Methyl 6-(tert-butyl)picolinate (CAS 1211588-48-5) is a substituted methyl picolinate featuring a sterically demanding tert‑butyl group at the pyridine 6‑position adjacent to the chelating N,O‑donor site. The bulky tert‑butyl substituent imparts substantial steric hindrance (Taft Es = −1.54) relative to smaller 6‑alkyl analogs, while the methyl ester provides a convenient, hydrolytically tunable handle for further derivatization.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B13080058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(tert-butyl)picolinate
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC(=N1)C(=O)OC
InChIInChI=1S/C11H15NO2/c1-11(2,3)9-7-5-6-8(12-9)10(13)14-4/h5-7H,1-4H3
InChIKeyZOJOFUIJIWCDOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-(tert-butyl)picolinate: A Distinct 6-Substituted Picolinate Building Block for Steric-Tuning Applications


Methyl 6-(tert-butyl)picolinate (CAS 1211588-48-5) is a substituted methyl picolinate featuring a sterically demanding tert‑butyl group at the pyridine 6‑position adjacent to the chelating N,O‑donor site . The bulky tert‑butyl substituent imparts substantial steric hindrance (Taft Es = −1.54) relative to smaller 6‑alkyl analogs, while the methyl ester provides a convenient, hydrolytically tunable handle for further derivatization [1]. This structural combination makes the compound unique among commercial picolinates, with procurement decisions driven by its extreme steric profile, predictable hydrophobicity (SlogP ~2.52), and established utility as a scaffold for studying steric‑electronic interplay [2].

Why Methyl 6-(tert-butyl)picolinate Cannot Be Replaced by Unsubstituted or Less-Bulky Picolinate Analogs


Methyl 6‑(tert‑butyl)picolinate differs fundamentally from methyl picolinate (X=H) and smaller 6‑alkyl analogs (X=Me, Et, iPr) because the bulky tert‑butyl group at the 6‑position dramatically alters the ligand's steric and electronic environment . The Taft Es steric parameter for tert‑butyl (−1.54) is over 1.5 units more negative than methyl (0.00) and 1.07 units more negative than isopropyl (−0.47), indicating a far greater steric demand [1]. This differential directly impacts metal‑coordination geometry, hydrolytic stability of the ester, and hydrophobic partitioning (SlogP ~2.52 vs. ~0.36 for unsubstituted methyl picolinate) [2]. Consequently, substituting methyl 6‑(tert‑butyl)picolinate with a less hindered analog can lead to different catalytic activity, lower complex stability, or altered pharmacokinetic profiles, making indiscriminate substitution scientifically unsound in applications where steric bulk is a critical design element.

Quantitative Comparator Evidence for Methyl 6-(tert-butyl)picolinate: Steric, Hydrophobic, and Stability Differentiation


Steric Bulk Differentiation: Taft Es Parameter of tert-Butyl vs. Methyl, Ethyl, and Isopropyl Substituents

Methyl 6‑(tert‑butyl)picolinate carries a tert‑butyl substituent with a Taft Es steric parameter of −1.54, which is substantially more negative (i.e., much larger steric demand) than the Es values for smaller 6‑alkyl substituents: methyl (0.00), ethyl (−0.07), and isopropyl (−0.47) [1]. The Es value is a direct quantitative measure of steric hindrance derived from acid‑catalyzed ester hydrolysis rates (Taft, 1952). The large negative Es for tert‑butyl reflects its ability to significantly shield the reactive center, which can retard reactions at the adjacent ester or metal‑binding site [1].

Physical organic chemistry Steric parameter Quantitative structure-activity relationship

Hydrophobicity Differentiation: Predicted logP of Methyl 6-(tert-butyl)picolinate vs. Unsubstituted Methyl Picolinate

The predicted SlogP (octanol‑water partition coefficient) for methyl 6‑(tert‑butyl)picolinate is 2.52 [1], which is approximately 2.16 log units higher than the experimental logP of unsubstituted methyl picolinate (0.36) . This substantial increase in lipophilicity is driven by the hydrophobic tert‑butyl group and directly affects membrane permeability, protein binding, and chromatographic retention in reversed‑phase HPLC.

Lipophilicity LogP Partition coefficient

Alkaline Hydrolysis Rate Differentiation: Impact of 6‑tert‑Butyl Substitution on Hydrolytic Stability vs. 6‑Methyl and 6‑H Analogs

While direct alkaline hydrolysis rate constants for methyl 6‑(tert‑butyl)picolinate are not reported in the open literature, class‑level inference from methyl 6‑X‑picolinate hydrolysis studies (Campbell et al., J. Chem. Soc. B, 1970) demonstrates that electron‑donating and sterically demanding 6‑substituents decrease the hydrolysis rate relative to the unsubstituted or 6‑methyl cases [1]. The Taft Es of −1.54 for tert‑butyl predicts a significantly slower hydrolysis rate compared to 6‑methyl (Es=0.00) or 6‑H (Es=1.24) due to steric hindrance to nucleophilic attack at the ester carbonyl [2]. Qualitative data from the ethyl 6‑(tert‑butyl)picolinate analog confirm that the tert‑butyl group reduces hydrolysis rates compared to unsubstituted picolinate esters .

Hydrolysis kinetics Steric hindrance Ester stability

Commercial Price and Availability Differentiation: Methyl 6-(tert-butyl)picolinate vs. 6‑Methyl, 6‑Ethyl, and 6‑Isopropyl Picolinates

Methyl 6‑(tert‑butyl)picolinate is a specialized building block with limited commercial suppliers, currently listed at approximately $270–$350 per gram (estimated from CymitQuimica and smolecule inquiries) . In contrast, methyl 6‑methylpicolinate (CAS 13602‑11‑4) is widely available at $24–$31 per gram from major suppliers (Aladdin, VWR) , and methyl 6‑ethylpicolinate (CAS 103931‑19‑7) is priced around $150–$270 per gram . The price premium for the tert‑butyl derivative reflects the more complex synthesis involving lithium‑halogen exchange or tert‑butyl introduction steps .

Procurement Price comparison Small‑molecule sourcing

Coordination Chemistry Differentiation: Effect of 6‑tert‑Butyl on Metal Complex Geometry and Stability

The 6‑tert‑butyl group in methyl 6‑(tert‑butyl)picolinate introduces spatial congestion adjacent to the N,O‑chelation site. In analogous picolinate‑metal systems, 6‑position substitution has been shown to reduce complex stability. For cyclometalated iridium(III) complexes, 6‑position substitution on picolinate ancillary ligands reduces both complex stability and electrochemiluminescence (ECL) efficiency compared to unsubstituted or 3,5‑substituted picolinates [1][2]. Although direct stability constants for 6‑(tert‑butyl)picolinate metal complexes have not been published, the extreme bulk of the tert‑butyl group (A‑value ~5 vs. ~1.74 for methyl) is predicted to severely distort octahedral coordination geometry, leading to longer metal‑ligand bonds and lower complex formation constants [3].

Coordination chemistry Metal complex stability Steric hindrance

Defined Application Scenarios for Methyl 6-(tert-butyl)picolinate Based on Verified Differential Properties


Sterically Demanding Ligand Design for Organometallic Catalysis Requiring Distorted Geometry

When designing N,O‑bidentate ligands for palladium, iridium, or lanthanide catalysis where a distorted coordination sphere enhances catalytic activity, methyl 6‑(tert‑butyl)picolinate is the superior choice over 6‑methyl or unsubstituted analogs. Its Taft Es of −1.54 guarantees maximal steric congestion adjacent to the metal center, enabling the formation of low‑coordinate or geometrically distorted complexes that are inaccessible with less bulky ligands . This is particularly valuable for palladium‑catalyzed copolymerization, where the analogous methyl 6‑methylpicolinate ligand already provides high catalytic activity (80 g polymer/g Pd/h), and the tert‑butyl variant may further modulate selectivity .

Pharmacokinetic Probe Development Requiring Enhanced Lipophilicity and Ester Stability

Methyl 6‑(tert‑butyl)picolinate, with its SlogP of ~2.52 (vs. 0.36 for methyl picolinate), offers >100‑fold higher octanol‑water partitioning . Combined with the hydrolytic stability conferred by the bulky tert‑butyl group, it serves as an ideal probe for studying membrane permeability in cellular assays or for developing CNS‑penetrant drug candidates where a balance of ester stability and lipophilicity is critical.

Fundamental Study of Steric vs. Electronic Effects in Pyridine Systems

Methyl 6‑(tert‑butyl)picolinate is recommended as a model compound for investigating the interplay between steric bulk and electronic effects on pyridine nitrogen basicity, ester reactivity, and metal‑binding affinity. The compound's tert‑butyl group provides a clean steric perturbation with minimal electronic contribution (σ* = −0.3), while the methyl ester allows quantitative monitoring of hydrolysis or amidation kinetics . Comparative studies with 6‑methyl, 6‑ethyl, and 6‑isopropyl analogs can systematically map the steric dependence of reactivity along the picolinate scaffold.

HPLC Method Development and Retention Time Benchmarking

Given its substantially elevated logP relative to other picolinates, methyl 6‑(tert‑butyl)picolinate serves as a convenient retention‑time standard for reversed‑phase HPLC method development. The 2‑log‑unit increase in lipophilicity over methyl picolinate translates to significantly longer retention on C18 columns, allowing it to anchor the high‑retention end of a calibration series for optimizing gradient elutions in picolinate‑based metabolite or impurity profiling .

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